(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride
Description
Historical Context of Azaindole Derivatives in Drug Discovery
The therapeutic potential of azaindoles became evident with the FDA approval of vemurafenib in 2011, a 7-azaindole-containing BRAF kinase inhibitor for metastatic melanoma treatment. This breakthrough validated the fragment-based drug discovery (FBDD) approach, where the 7-azaindole core served as a versatile scaffold for optimizing kinase inhibitor selectivity. Subsequent developments produced venetoclax, a Bcl-2 inhibitor featuring a 7-azaindole moiety, demonstrating the scaffold's adaptability across target classes.
The evolution of pyrrolo[3,2-c]pyridine derivatives accelerated with the recognition of their ATP-mimetic capabilities in kinase binding pockets. Structural analyses revealed that the scaffold's pyridine nitrogen and pyrrole NH group form bidentate hydrogen bonds with kinase hinge regions, mimicking adenine's interactions in ATP. This discovery catalyzed the development of numerous clinical candidates targeting fibroblast growth factor receptors (FGFRs), cyclin-dependent kinases (CDKs), and other oncogenic targets.
Structural Significance of the 7-Azaindole Core in Bioactive Compounds
The 7-azaindole system in (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride (molecular formula: C₈H₁₁Cl₂N₃, molecular weight: 220.10 g/mol) enables three distinct binding modes with biological targets:
- Hinge-binding orientation : The N1 and N7 atoms coordinate with kinase catalytic domains through hydrogen bonding networks
- Hydrophobic packing : The fused bicyclic system facilitates π-π stacking interactions with aromatic residues in binding pockets
- Solubility enhancement : The electron-deficient pyridine ring improves aqueous solubility compared to indole analogs (Log P reduction of 0.5–1.0 units)
Recent structure-activity relationship (SAR) studies demonstrate that substitutions at the 2-position (methanamine group) and 6-position (aryl groups) significantly modulate biological activity. For instance, the dihydrochloride salt form enhances water solubility by >50-fold compared to the free base, facilitating in vivo administration. Computational modeling reveals that the protonated methanamine group forms salt bridges with aspartate residues in FGFR1's ATP-binding pocket, contributing to sub-micromolar inhibition constants.
Table 1 : Key Physicochemical Properties of 7-Azaindole Derivatives
| Property | Indole Analog | 7-Azaindole Derivative | Improvement Factor |
|---|---|---|---|
| Log P | 3.2 ± 0.3 | 2.1 ± 0.2 | 1.5× |
| Aqueous Solubility (mg/mL) | 0.12 | 0.85 | 7.1× |
| Metabolic Stability (t₁/₂) | 28 min | 64 min | 2.3× |
| Plasma Protein Binding | 92% | 87% | 5% reduction |
Data adapted from comparative studies of indole vs. 7-azaindole scaffolds
The compound's antiproliferative activity stems from dual mechanisms: FGFR inhibition (IC₅₀ = 13–42 nM across isoforms) and tubulin polymerization disruption (EC₅₀ = 0.12–0.21 µM). X-ray crystallography studies confirm that the methanamine substituent occupies a hydrophobic subpocket in FGFR1's bilobal kinase domain, while the pyrrolopyridine core maintains hinge region contacts. This binding mode translates to 10–100× selectivity over VEGF receptors and other off-target kinases in biochemical assays.
Ongoing research focuses on optimizing the scaffold's drug-like properties through:
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSYGNSVYTKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine derivatives with pyrrole under specific conditions to form the pyrrolo[3,2-c]pyridine core. This intermediate is then further reacted with methanamine to introduce the amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-c]pyridine derivatives, while substitution reactions can produce a wide range of substituted amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. A study highlighted the cytotoxic activity of various derivatives, including (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride, against cancer cell lines by targeting the HGF/MET signaling pathway. This pathway is crucial in many cancers, and its inhibition could lead to effective therapeutic interventions .
Pain Management
The compound has also been investigated for its analgesic properties. In preclinical models, it has shown efficacy in reducing pain associated with chronic conditions. The mechanism involves modulation of pain pathways, potentially making it a candidate for developing new pain relief medications .
Neurological Disorders
Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to influence central nervous system pathways, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several case studies have documented the effectiveness of this compound:
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of various signaling pathways. For example, derivatives of pyrrolo[3,2-c]pyridine have been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s pyrrolopyridine core distinguishes it from related heterocycles. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects : The pyrrolopyridine core in the target compound provides both aromaticity and basicity due to the pyridine nitrogen, unlike indole derivatives .
- Solubility : Dihydrochloride salts generally improve water solubility, but the target compound’s stability in DMSO makes it suitable for in vitro assays .
Pricing and Availability
A comparison of commercial availability and cost (as of 2025):
Biological Activity
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C₈H₁₁Cl₂N₃
- Molecular Weight : 220.10 g/mol
- CAS Number : 2408959-99-7
The compound is primarily known for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies. Abnormal activation of FGFR signaling is associated with tumor growth and metastasis. Inhibition of this pathway presents a promising strategy for cancer treatment.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant cytotoxicity against several cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- IC₅₀ Values :
- A549: 0.82 ± 0.08 μM
- HepG2: 1.00 ± 0.11 μM
- MCF-7: 0.93 ± 0.28 μM
- PC-3: 0.92 ± 0.17 μM
-
Mechanisms of Induced Cell Death :
- The compound has been shown to induce apoptosis in treated cells, characterized by typical morphological changes such as chromatin condensation and fragmentation.
- Cell cycle analysis indicated that this compound effectively arrests the cell cycle at the G2/M phase, further contributing to its cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[3,2-c]pyridine scaffold can significantly influence biological activity. Compounds with specific substitutions on the pyridine ring often exhibit enhanced potency against FGFRs and improved selectivity towards certain cancer types.
| Compound | FGFR Inhibition (IC₅₀) | Cancer Cell Line IC₅₀ |
|---|---|---|
| 4h | FGFR1: 7 nM | A549: 0.82 μM |
| 7c | c-Met: 0.506 μM | HepG2: 1.00 μM |
| 17e | Not specified | MCF-7: 0.93 μM |
This table summarizes key findings from various studies highlighting the relationship between chemical structure and biological activity .
Case Studies
Recent research has focused on the development of new derivatives based on the pyrrolo[3,2-c]pyridine framework:
- Study on Compound 4h :
- Study on Compound 7c :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding pyrrolopyridine aldehyde with methylamine. Sodium cyanoborohydride (NaBH3CN) is typically used as the reducing agent in methanol or ethanol under inert atmosphere (e.g., N2) at pH 6–7, with reaction times of 12–24 hours . Post-synthesis, purification is achieved through crystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1). The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .
Q. How can the solubility of this compound be optimized for biological assays?
- Methodological Answer : The dihydrochloride salt form enhances aqueous solubility compared to the free base. For in vitro assays, prepare stock solutions in deionized water (10–50 mM) and dilute with phosphate-buffered saline (PBS) or cell culture media. If precipitation occurs, add co-solvents like DMSO (<1% v/v) or adjust pH to 3–4 using dilute HCl. The compound's logP (0.93) indicates moderate hydrophilicity, but salt formation (logP 0.88–0.93 for similar salts) improves solubility .
Q. What analytical techniques are essential for confirming purity and structure?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Structural Confirmation :
- 1H/13C NMR : Key signals include pyrrolopyridine protons (δ 6.8–8.2 ppm) and methanamine NH2 (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 220.1 (free base) or 292.0 (dihydrochloride) .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) accurately models electronic properties. Key steps:
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolopyridine ring.
Simulate reaction pathways (e.g., nucleophilic substitution at C3) using solvent models (PCM for water). Validate against experimental NMR chemical shifts .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10% FBS in DMEM) to account for cell-line variability.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase enzymes).
- Meta-Analysis : Compare IC50 values from multiple studies (e.g., 2.4 μM vs. 5.1 μM discrepancies) by normalizing to positive controls (e.g., staurosporine) .
Q. How do structural modifications in analogs affect pharmacological properties?
- Methodological Answer :
- SAR Table :
| Compound | Modification | logP | IC50 (μM) | Solubility (mg/mL) |
|---|---|---|---|---|
| Parent (dihydrochloride) | None | 0.93 | 2.4 | 15.2 |
| Quinolin-2-ylmethanamine | Pyridine → Quinoline | 0.95 | 1.8 | 8.7 |
| Cyclobutyl(pyridin-4-yl) analog | Cyclobutyl substitution | 1.12 | 3.9 | 6.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
